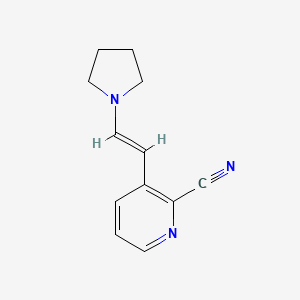
3-(2-吡咯烷-1-基乙烯基)-吡啶-2-腈
描述
3-(2-Pyrrolidin-1-YL-vinyl)-pyridine-2-carbonitrile is a useful research compound. Its molecular formula is C12H13N3 and its molecular weight is 199.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(2-Pyrrolidin-1-YL-vinyl)-pyridine-2-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-Pyrrolidin-1-YL-vinyl)-pyridine-2-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
合成和微生物活性
已经描述了从与 3-(2-吡咯烷-1-基乙烯基)-吡啶-2-腈密切相关的化合物开始的 2-巯基-4-(吡咯烷-1-基)吡啶衍生物的合成。这些衍生物表现出抑菌和抗结核活性,突出了它们在微生物应用中的潜力 (Miszke 等,2008)。
抗菌活性
对从类似于 3-(2-吡咯烷-1-基乙烯基)-吡啶-2-腈的化合物合成的 4-吡咯烷-3-氰基吡啶衍生物的研究表明,对各种细菌具有显着的抗菌活性。这表明其在开发新的抗菌剂中具有潜力 (Bogdanowicz 等,2013)。
化学反应中的手性转移
包括与 3-(2-吡咯烷-1-基乙烯基)-吡啶-2-腈在结构上相关的化合物的 3-{2-(2S)-[2-(取代)乙烯基]吡咯烷-1-基}-2-(取代)丙烯醛的烯反应显示出有效的手性转移。这一发现对于合成用于各种化学和药物应用的手性化合物非常重要 (Noguchi 等,2000)。
光谱性质和晶体结构
对与 3-(2-吡咯烷-1-基乙烯基)-吡啶-2-腈在结构上类似的取代苯并咪唑衍生物的研究提供了对其光谱性质和晶体结构的见解。这项研究对于了解相关化合物的物理和化学性质至关重要 (Hranjec 等,2008)。
创新的合成方案
已经开发了与 3-(2-吡咯烷-1-基乙烯基)-吡啶-2-腈相关的化合物的创新合成方案。这些方案对于合成用于各种科学领域的复杂有机化合物非常重要 (Patil 和 Mahulikar,2013)。
非线性光学性质
对与 3-(2-吡咯烷-1-基乙烯基)-吡啶-2-腈密切相关的 4-(4'-二乙氨基苯基)-6-(4-甲氧基苯基)-(2-吡咯烷-1-基)-吡啶-3-腈的研究突出了它的非线性光学性质。这项研究有助于光学材料和技术的发展 (Palani 等,2004)。
监控光聚合过程
与 3-(2-吡咯烷-1-基乙烯基)-吡啶-2-腈在结构上类似的 2-氨基-4,6-二苯基-吡啶-3-腈的衍生物已被用作光聚合过程中的传感器。此应用与材料科学相关,特别是在聚合物和涂料的开发中 (Ortyl 等,2019)。
作用机制
Target of Action
The primary target of 3-(2-Pyrrolidin-1-YL-vinyl)-pyridine-2-carbonitrile is the enzyme cruzipain . This enzyme plays a crucial role in the life cycle of the parasite Trypanosoma cruzi, which is responsible for Chagas disease .
Mode of Action
The compound interacts with cruzipain by binding to a number of amino acid residues within the active site of the enzyme . This interaction inhibits the activity of cruzipain, thereby affecting the survival and proliferation of T. cruzi .
Pharmacokinetics
The compound’s lipophilicity is known to affect its ability to fight trypanosomes .
Result of Action
The compound has been found to be more effective against the epimastigote form of T. cruzi, with a trypanocidal effect of 52 ± 4% . It is less effective against the trypomastigote form, with a trypanocidal effect of 15 ± 3% .
生化分析
Biochemical Properties
3-(2-Pyrrolidin-1-YL-vinyl)-pyridine-2-carbonitrile plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to bind to specific enzyme active sites, potentially inhibiting or activating their functions. For example, it can interact with enzymes involved in oxidative stress pathways, leading to the generation of free radicals. Additionally, 3-(2-Pyrrolidin-1-YL-vinyl)-pyridine-2-carbonitrile can form hydrogen bonds and hydrophobic interactions with proteins, affecting their conformation and activity .
Cellular Effects
The effects of 3-(2-Pyrrolidin-1-YL-vinyl)-pyridine-2-carbonitrile on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been observed to induce oxidative stress in certain cell types, leading to changes in gene expression related to stress response and apoptosis. Furthermore, 3-(2-Pyrrolidin-1-YL-vinyl)-pyridine-2-carbonitrile can alter cellular metabolism by affecting the activity of key metabolic enzymes .
Molecular Mechanism
The molecular mechanism of action of 3-(2-Pyrrolidin-1-YL-vinyl)-pyridine-2-carbonitrile involves its binding interactions with biomolecules. This compound can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. Additionally, 3-(2-Pyrrolidin-1-YL-vinyl)-pyridine-2-carbonitrile can modulate gene expression by interacting with transcription factors and other regulatory proteins. These interactions result in alterations in the expression of genes involved in various cellular processes, including stress response and metabolism .
Dosage Effects in Animal Models
The effects of 3-(2-Pyrrolidin-1-YL-vinyl)-pyridine-2-carbonitrile vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as enhanced stress response and improved metabolic function. At high doses, 3-(2-Pyrrolidin-1-YL-vinyl)-pyridine-2-carbonitrile can cause toxic or adverse effects, including oxidative damage and apoptosis. These dosage-dependent effects highlight the importance of careful dosage optimization in preclinical studies .
Metabolic Pathways
3-(2-Pyrrolidin-1-YL-vinyl)-pyridine-2-carbonitrile is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can affect the activity of enzymes involved in oxidative stress pathways, leading to changes in the production of reactive oxygen species and other metabolites. Additionally, 3-(2-Pyrrolidin-1-YL-vinyl)-pyridine-2-carbonitrile can influence the levels of key metabolites, such as ATP and NADH, by modulating the activity of metabolic enzymes .
Transport and Distribution
The transport and distribution of 3-(2-Pyrrolidin-1-YL-vinyl)-pyridine-2-carbonitrile within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. The localization and accumulation of 3-(2-Pyrrolidin-1-YL-vinyl)-pyridine-2-carbonitrile within cells can affect its activity and function, influencing its interactions with biomolecules and its overall biochemical effects .
属性
IUPAC Name |
3-[(E)-2-pyrrolidin-1-ylethenyl]pyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3/c13-10-12-11(4-3-6-14-12)5-9-15-7-1-2-8-15/h3-6,9H,1-2,7-8H2/b9-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUDNCLOJTBRGKO-WEVVVXLNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C=CC2=C(N=CC=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)/C=C/C2=C(N=CC=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


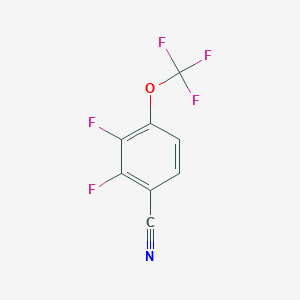
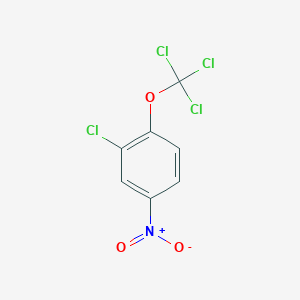
![2-Chloro-1-[chloro(difluoro)-methoxy]-3-fluoro-benzene](/img/structure/B1404579.png)

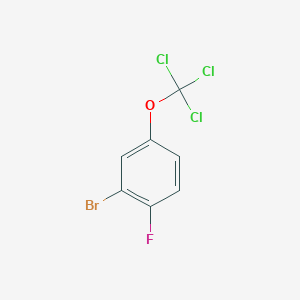



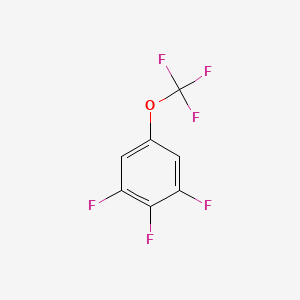

![4-Chloro-2-[chloro(difluoro)-methoxy]-1-fluoro-benzene](/img/structure/B1404595.png)
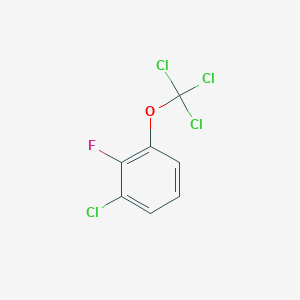
![1-Chloro-3-[chloro(difluoro)-methoxy]-2-fluoro-benzene](/img/structure/B1404597.png)

